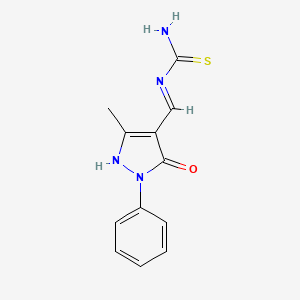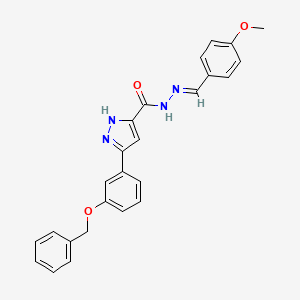![molecular formula C17H21Cl4F3N2O B11991271 N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)
N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,2,2-tricloro-1-[2-cloro-5-(trifluorometil)anilino]etil}octanamida: es un compuesto orgánico complejo con la fórmula molecular C17H21Cl4F3N2O . Este compuesto es conocido por su estructura única, que incluye múltiples átomos de halógeno y un grupo funcional amida. Se utiliza a menudo en investigación y aplicaciones industriales debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-{2,2,2-tricloro-1-[2-cloro-5-(trifluorometil)anilino]etil}octanamida normalmente implica varios pasos. Un método común incluye la reacción de 2-cloro-5-(trifluorometil)anilina con 2,2,2-tricloroetilamina en condiciones controladas para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con cloruro de octanoílo en presencia de una base para producir el producto final .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, utilizando a menudo sistemas automatizados para controlar las condiciones de reacción, como la temperatura, la presión y el pH. El producto final se purifica mediante técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: N-{2,2,2-tricloro-1-[2-cloro-5-(trifluorometil)anilino]etil}octanamida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio, dando como resultado la formación de aminas.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Hidróxido de sodio (NaOH) u otras bases fuertes en medio acuoso o alcohólico
Principales productos:
Oxidación: Formación de óxidos correspondientes y ácidos carboxílicos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de nuevos compuestos con grupos funcionales sustituidos
Aplicaciones Científicas De Investigación
N-{2,2,2-tricloro-1-[2-cloro-5-(trifluorometil)anilino]etil}octanamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para estudiar mecanismos y vías de reacción.
Biología: Se ha investigado su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su potencial efecto terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos debido a sus propiedades únicas
Mecanismo De Acción
El mecanismo de acción de N-{2,2,2-tricloro-1-[2-cloro-5-(trifluorometil)anilino]etil}octanamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de las vías de transducción de señales y la interacción con las membranas celulares .
Comparación Con Compuestos Similares
Compuestos similares:
- N-{2,2,2-tricloro-1-[2-cloroanilino]etil}octanamida
- N-{2,2,2-tricloro-1-[2-nitrofenoxi]etil}octanamida
- N-{2,2,2-tricloro-1-[2-cloro-5-(trifluorometil)anilino]etil}-2-tiofeno carboxamida
Comparación: N-{2,2,2-tricloro-1-[2-cloro-5-(trifluorometil)anilino]etil}octanamida es único debido a la presencia de ambos grupos cloro y trifluorometil, que imparten propiedades químicas y físicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica .
Propiedades
Fórmula molecular |
C17H21Cl4F3N2O |
|---|---|
Peso molecular |
468.2 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]octanamide |
InChI |
InChI=1S/C17H21Cl4F3N2O/c1-2-3-4-5-6-7-14(27)26-15(16(19,20)21)25-13-10-11(17(22,23)24)8-9-12(13)18/h8-10,15,25H,2-7H2,1H3,(H,26,27) |
Clave InChI |
PAWZKBMLLHFGSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)



![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)

![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)


